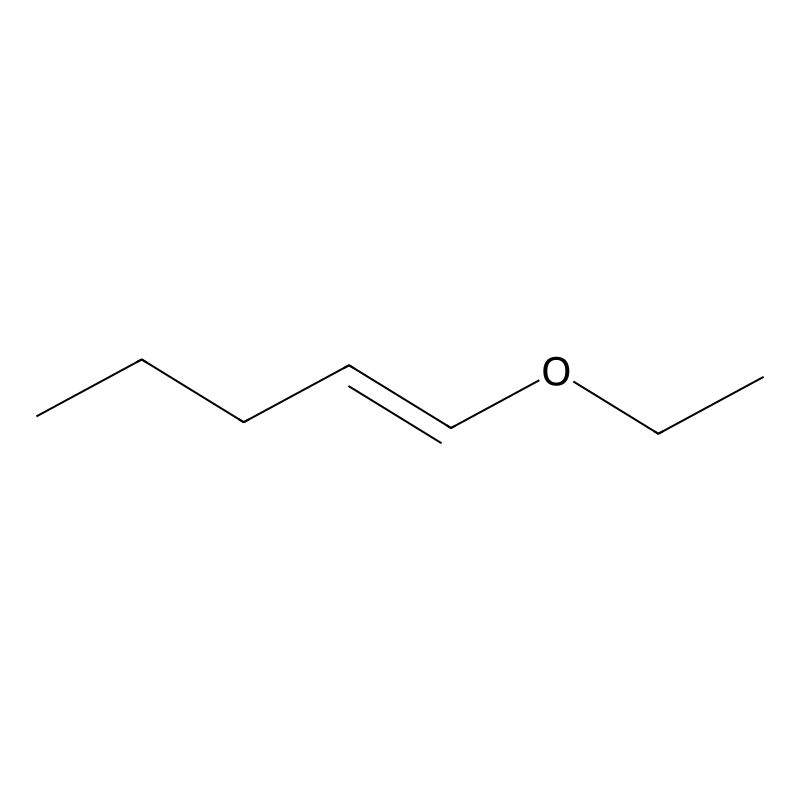

1-Ethoxy-1-pentene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

1-Ethoxy-1-pentene is an organic compound with the molecular formula CHO, characterized by the presence of an ethoxy group (-O-CH) attached to a pentene backbone. This structure features a double bond between the first and second carbon atoms of the pentene chain, making it a member of the alkenes. The compound is noted for its reactivity due to the double bond and is typically used in various industrial applications, including as a precursor in organic synthesis and polymer production .

- Addition Reactions: The double bond can react with halogens (e.g., bromine or chlorine) or hydrogen halides (e.g., hydrogen chloride) to form haloalkanes.

- Hydrogenation: The double bond can be saturated by the addition of hydrogen in the presence of a catalyst, converting it into 1-ethoxy-pentane.

- Polymerization: Under certain conditions, 1-ethoxy-1-pentene can participate in polymerization reactions to form larger oligomers or polymers, which have applications in materials science .

The synthesis of 1-ethoxy-1-pentene can be achieved through several methods:

- Alkylation Reactions: Ethylene oxide can react with pentene derivatives under acidic conditions to form 1-ethoxy-1-pentene.

- Dehydration of Alcohols: The dehydration of 1-pentanol in the presence of an acid catalyst can yield 1-ethoxy-1-pentene.

- Esterification Reactions: The reaction between ethyl alcohol and pentenoic acid can also produce this compound through esterification .

1-Ethoxy-1-pentene has various applications across different industries:

- Chemical Intermediate: It serves as a building block in the synthesis of more complex organic molecules.

- Polymer Production: Used as a monomer in the production of polyolefins and other polymers.

- Solvent: It can function as a solvent in

Interaction studies involving 1-ethoxy-1-pentene primarily focus on its reactivity with other chemical species. Its alkene functionality allows it to participate in various addition reactions, which could lead to different products depending on the reagents used. Understanding these interactions is crucial for optimizing its use in synthetic pathways and industrial applications.

Several compounds share structural similarities with 1-ethoxy-1-pentene. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1-Pentene | CH | A simple alkene without an ether functional group. |

| Ethyl Pentyl Ether | CHO | An ether compound that lacks the double bond. |

| 2-Ethylhexanol | CHO | An alcohol that may participate in similar reactions. |

| 3-Hexenol | CHO | An alcohol with a double bond, similar reactivity. |

Uniqueness: The presence of both an ethoxy group and a double bond distinguishes 1-ethoxy-1-pentene from its counterparts, allowing for unique reactivity patterns that are beneficial in synthetic chemistry and industrial applications .